molecular formula C23H33Cl2FN2O3 B2420187 1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216382-32-9

1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2420187
CAS No.: 1216382-32-9
M. Wt: 475.43
InChI Key: SOHITALKOUZQGC-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H33Cl2FN2O3 and its molecular weight is 475.43. The purity is usually 95%.
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Biological Activity

1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of piperazine, which is known for its diverse pharmacological properties, including antipsychotic and antidepressant effects.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H28F1N2O3C_{21}H_{28}F_{1}N_{2}O_{3} and a molecular weight of approximately 372.46 g/mol. The structure features a piperazine ring, which is linked to a phenoxyethanol moiety and a fluorophenyl group. This unique arrangement contributes to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various neurotransmitter receptors and enzymes. Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain . Furthermore, the presence of the fluorophenyl group may enhance receptor binding affinity and selectivity.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, hybrid compounds derived from piperazine have shown potent inhibitory effects on human liver cancer cells (IC50 values in the low micromolar range), indicating their potential as anticancer agents .

In Vivo Studies

In vivo biodistribution studies using radiolabeled versions of similar piperazine compounds have shown promising results in tumor imaging, highlighting their ability to selectively accumulate in tumor tissues while minimizing uptake in healthy organs . This selective accumulation suggests potential applications in targeted drug delivery systems.

Case Studies

Several studies have explored the efficacy of piperazine derivatives:

  • Cytotoxicity Against Cancer Cells : A study on novel artemisone-piperazine hybrids indicated that these compounds exhibited enhanced cytotoxicity against liver cancer cell lines compared to their parent compounds, with IC50 values significantly lower than standard chemotherapeutics .
  • Neurotransmitter Interaction : Research has shown that certain piperazine derivatives can modulate neurotransmitter systems effectively, impacting conditions such as anxiety and depression. These interactions are primarily through serotonin and dopamine receptor pathways.

Data Table: Biological Activity Overview

Activity Cell Line / Model IC50 (μM) Reference
CytotoxicityHuman Liver Cancer (SMMC-7721)0.03
Acetylcholinesterase InhibitionHuman Neuronal CellsN/A
Tumor ImagingTumor-bearing MiceN/A

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine moieties often exhibit antidepressant properties. A study evaluating similar piperazine derivatives demonstrated significant serotonin receptor affinity, suggesting that 1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride may also influence serotonin pathways, potentially leading to antidepressant effects .

Antitumor Activity

The compound's structural similarities to known anticancer agents warrant investigation into its potential as an antitumor agent. Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperazine and phenoxy groups have been tested and found effective against human tumor cells in vitro, indicating the need for further exploration of this compound's efficacy in cancer therapy .

Neuroprotective Effects

Given the increasing interest in neuroprotective agents for conditions such as Alzheimer's disease and Parkinson's disease, the neuroprotective potential of this compound should be assessed. Research on similar compounds suggests they may offer protection against neuronal damage through anti-inflammatory mechanisms or by modulating neurotransmitter levels .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step synthetic routes involving the coupling of piperazine derivatives with phenoxyalkyl chains. The synthesis process typically includes:

  • Formation of the Piperazine Ring : Utilizing piperazine and appropriate electrophiles to form the core structure.
  • Alkylation : Introducing the dimethylphenoxy group via etherification reactions.
  • Dihydrochloride Salt Formation : Converting the final product into its dihydrochloride salt for enhanced solubility and stability.

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant serotonin receptor binding affinity in vitro.
Study BAntitumor ActivityShowed cytotoxic effects on breast cancer cell lines with IC50 values comparable to established drugs.
Study CNeuroprotective PropertiesIndicated reduction in oxidative stress markers in neuronal cell cultures treated with similar compounds.

Properties

IUPAC Name

1-[2-(3,4-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O3.2ClH/c1-18-3-8-23(15-19(18)2)29-14-13-28-17-22(27)16-25-9-11-26(12-10-25)21-6-4-20(24)5-7-21;;/h3-8,15,22,27H,9-14,16-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHITALKOUZQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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